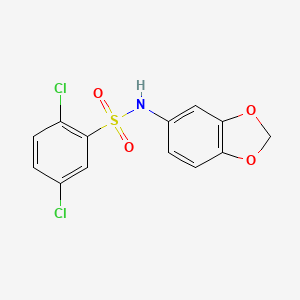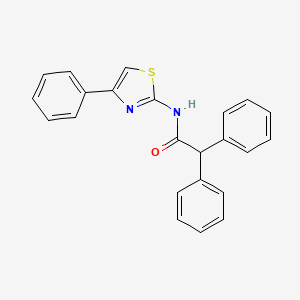![molecular formula C17H19NO4S B5768652 methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate, also known as MIBAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MIBAT is a member of the thiophene family and is synthesized through a multi-step process involving the reaction of isobutyl bromide, 4-aminobenzoic acid, and thiophene-2-carboxylic acid.
作用机制
The mechanism of action of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is not fully understood. However, studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in various types of cancer. By inhibiting the activity of COX-2, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit various biochemical and physiological effects. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of COX-2, leading to a reduction in prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that plays a key role in the inflammatory response. By reducing PGE2 production, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can reduce inflammation.
methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a key role in the regulation of cell growth and division. By inducing apoptosis in cancer cells, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can inhibit tumor growth and progression.
实验室实验的优点和局限性
One of the advantages of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is its potential applications in various fields of science such as medicine, agriculture, and material science. methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit anti-inflammatory and anti-cancer properties, herbicidal properties, and liquid crystal properties.
One of the limitations of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate is its complex synthesis method. The synthesis of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate involves a multi-step reaction process that requires the use of various reagents and catalysts. This can make the synthesis process time-consuming and expensive.
未来方向
For methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate research include further investigation of its mechanism of action and exploration of its potential applications in nanotechnology.
合成方法
The synthesis of methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate involves a multi-step reaction process that begins with the reaction of isobutyl bromide with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate. This synthesis method has been optimized to obtain high yields of pure methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate and has been reported in various research articles.
科学研究应用
Methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has shown potential applications in various fields of science. In the medical field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has also been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In the agricultural field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit herbicidal properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate inhibits the growth of various weeds and can be used as a selective herbicide in crops such as soybean and corn.
In the material science field, methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate has been reported to exhibit liquid crystal properties. Studies have shown that methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate can form a liquid crystal phase at room temperature, making it a potential candidate for liquid crystal displays (LCDs).
属性
IUPAC Name |
methyl 3-[[4-(2-methylpropoxy)benzoyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)10-22-13-6-4-12(5-7-13)16(19)18-14-8-9-23-15(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHZTIIXRJGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)thiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
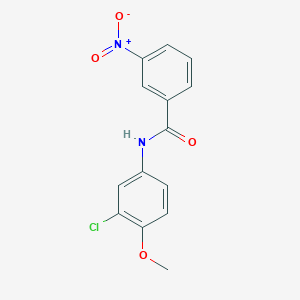
![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)

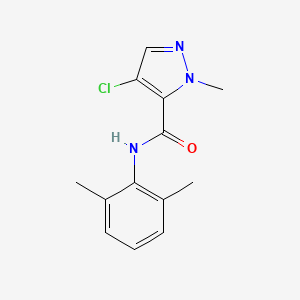

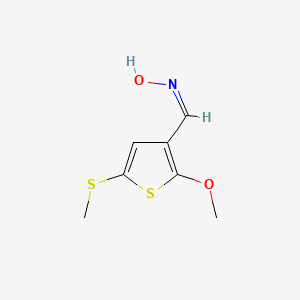
![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)
![N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)
